Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate
Overview
Description
Ethyl 3-((tert-butoxycarbonyl)amino)propanoate is a compound that belongs to the class of organic compounds known as amino acid esters . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs can then be used as starting materials in various syntheses .Molecular Structure Analysis
The molecular structure of similar compounds typically includes an ethyl ester group, a tert-butoxycarbonyl protected amino group, and a propanoate backbone . The exact structure of “Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate” could not be found.Chemical Reactions Analysis
The Boc group in similar compounds can be deprotected under certain conditions. For example, the Boc group can be removed using trifluoroacetic acid (TFA) or by heating in the presence of an ionic liquid .Scientific Research Applications
Involvement in Hydrogen-Bonded Structures
Moreover, derivatives of Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate are involved in the formation of specific hydrogen-bonded structures. For example, 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole forms simple chains through a single C-H...N hydrogen bond, demonstrating the compound's role in generating particular molecular conformations and potentially affecting the physical properties of the material (Abonía et al., 2007).
Chemical Synthesis and Derivative Formation
The compound also finds importance in chemical synthesis and the formation of various derivatives. For instance, halo-substituted pyrazolo[5,1-c][1,2,4]triazines and their derivatives have been synthesized using Ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates. This highlights its role in the synthesis of novel chemical entities with potential applications in various fields, including pharmaceuticals and material science (Ivanov et al., 2017).
Future Directions
The use of Boc-protected amino acids and their derivatives in organic synthesis, particularly in peptide synthesis, is a topic of ongoing research . Future directions may include the development of more efficient synthesis methods, the exploration of new reactions, and the design of new protecting groups.
Mechanism of Action
Target of Action
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate is a derivative of amino acids, specifically a tert-butyloxycarbonyl (Boc)-protected amino acid . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids or their derivatives.
Mode of Action
The compound, being a Boc-protected amino acid derivative, is primarily involved in peptide synthesis . The Boc group serves as a protective group for the amino function during peptide synthesis, preventing unwanted side reactions . The compound interacts with its targets by participating in the formation of peptide bonds, which are crucial in the synthesis of proteins .
Biochemical Pathways
The compound plays a role in the synthesis of dipeptides, which are integral components of proteins . The synthesis of dipeptides is a crucial step in protein synthesis, a fundamental biochemical pathway in all living organisms. The downstream effects of this pathway include the formation of proteins that perform a myriad of functions, from catalyzing biochemical reactions to providing structural support in cells.
Pharmacokinetics
Amino acids and their derivatives are generally well-absorbed in the gastrointestinal tract . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its chemical structure, the presence of the Boc protective group, and the specific physiological conditions under which it is administered.
Result of Action
The primary result of the action of Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate is the synthesis of dipeptides . This contributes to the larger process of protein synthesis, influencing the structure and function of cells. The specific molecular and cellular effects would depend on the nature of the proteins synthesized as a result of its action.
Action Environment
The action, efficacy, and stability of Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity and stability. Additionally, temperature can influence the rate of peptide synthesis . The presence of other reactive groups or compounds in the environment can also impact the compound’s efficacy and selectivity in peptide synthesis .
properties
IUPAC Name |
ethyl 3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-6-20-13(17)10-7-11(9-12(8-10)19-5)16-14(18)21-15(2,3)4/h7-9H,6H2,1-5H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVBDWZRXILHSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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